3-Bromo-N-isopropyl-5-nitrobenzamide
Overview
Description
3-Bromo-N-isopropyl-5-nitrobenzamide is an organic compound with the molecular formula C10H11BrN2O3 It is characterized by the presence of a bromine atom, an isopropyl group, and a nitro group attached to a benzamide core
Preparation Methods
The synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide typically involves the bromination of N-isopropyl-5-nitrobenzamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Bromo-N-isopropyl-5-nitrobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include bromine, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-N-isopropyl-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-isopropyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and isopropyl group also contribute to the compound’s overall reactivity and interaction with molecular pathways.
Comparison with Similar Compounds
3-Bromo-N-isopropyl-5-nitrobenzamide can be compared with other similar compounds, such as:
- 3-Bromo-N-methyl-5-nitrobenzamide
- 3-Bromo-N-ethyl-5-nitrobenzamide
- 3-Bromo-N-cyclohexyl-5-nitrobenzamide
These compounds share a similar benzamide core with variations in the substituents attached to the nitrogen atom
Biological Activity
3-Bromo-N-isopropyl-5-nitrobenzamide (CAS No. 941294-16-2) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 287.11 g/mol. It features a bromine atom and a nitro group attached to a benzamide structure, with an isopropyl substituent that contributes to its unique steric properties.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. The nitro group enhances its interaction with enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. Preliminary studies suggest that it may inhibit COX-2, which plays a critical role in the synthesis of pro-inflammatory mediators such as prostaglandins.
Table 1: Comparison of Anti-inflammatory Activity with Related Compounds
Compound Name | Molecular Formula | COX-2 Inhibition (IC50) |
---|---|---|
This compound | C10H11BrN2O3 | TBD |
3-Bromo-N-methyl-5-nitrobenzamide | C8H7BrN2O3 | TBD |
5-Nitroindazole | C7H6N4O2 | TBD |
2. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties, often acting through mechanisms that involve the production of reactive intermediates upon reduction . this compound may exhibit similar activity, potentially targeting bacterial DNA and leading to cell death.
Case Study: Antimicrobial Efficacy
In a study evaluating various nitro compounds against common pathogens, this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
3. Antitumor Activity
The compound's nitro group is hypothesized to enhance its antitumor activity by acting as a hypoxia-activated prodrug. This mechanism is particularly relevant in targeting cancer cells, which often exist in low-oxygen environments .
Table 2: Antitumor Activity Data
Compound Name | Target Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
This compound | Breast Cancer | Hypoxia activation | TBD |
Nitrofurantoin | Urinary Tract Infections | DNA damage through reactive species |
The biological activity of this compound is largely attributed to its structural features:
- Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Bromine Atom : Enhances binding affinity to biological targets.
- Isopropyl Group : Influences steric interactions with enzymes and receptors.
These interactions are critical for understanding the compound's therapeutic potential and guiding future modifications to enhance efficacy and selectivity.
Properties
IUPAC Name |
3-bromo-5-nitro-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c1-6(2)12-10(14)7-3-8(11)5-9(4-7)13(15)16/h3-6H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBPIVWDZLKYQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649999 | |
Record name | 3-Bromo-5-nitro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-16-2 | |
Record name | 3-Bromo-N-(1-methylethyl)-5-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-nitro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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